

Technical Guide: 1-Butyl-2-methyl-1H-pyrrole

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Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

Cat. No.: B15472134

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific CAS (Chemical Abstracts Service) Registry Number for **1-Butyl-2-methyl-1H-pyrrole** is not readily available in public chemical databases. This guide will provide information on its structural isomer, 2-butyl-1-methylpyrrole, for which data is accessible.

Additionally, a plausible synthesis protocol for **1-Butyl-2-methyl-1H-pyrrole** is outlined based on established chemical principles.

Introduction to Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in medicinal chemistry. The biological significance of pyrrole-containing compounds is extensive, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.^{[1][2]} The functionalization of the pyrrole nucleus at both the nitrogen and carbon atoms allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery programs.^{[1][3]}

Physicochemical Properties of the Isomer: 2-Butyl-1-methylpyrrole

As a close structural isomer of the target compound, 2-butyl-1-methylpyrrole provides valuable comparative data.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ N	[4][5]
Molecular Weight	137.22 g/mol	[4][5]
IUPAC Name	2-butyl-1-methylpyrrole	[5]

Synthesis of 1-Butyl-2-methyl-1H-pyrrole

A robust and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] For the synthesis of **1-Butyl-2-methyl-1H-pyrrole**, a suitable 1,4-diketone would be 3-methyl-2,5-hexanedione, which would be reacted with n-butylamine.

General Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

- 3-methyl-2,5-hexanedione
- n-Butylamine
- Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid like iron(III) chloride)[9]
- Solvent (e.g., ethanol, toluene, or water)[9]
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in the chosen solvent.
- **Addition of Amine:** Add n-butylamine (1 to 1.2 equivalents) to the solution.
- **Catalyst Addition:** Add a catalytic amount of the acid catalyst.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- **Washing:** Combine the organic layers and wash with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure **1-Butyl-2-methyl-1H-pyrrole**.

Characterization: The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Applications in Drug Development

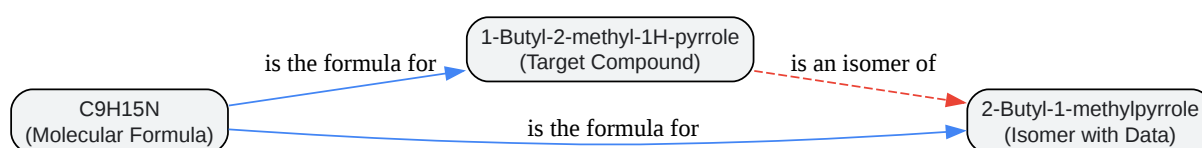
While specific biological data for **1-Butyl-2-methyl-1H-pyrrole** is not available, the broader class of substituted pyrroles has significant therapeutic potential. The pyrrole scaffold is present in several marketed drugs with diverse biological activities.^[2]

- **Anticancer Activity:** Many pyrrole derivatives have been investigated as anticancer agents.[1] [3] For instance, some pyrrolo[2,3-d]pyrimidines have shown potent inhibition of VEGFR-2, a key target in angiogenesis.[1]
- **Antimicrobial and Antiviral Activity:** The pyrrole nucleus is a key component of various antimicrobial and antiviral compounds.[1]
- **Enzyme Inhibition:** Substituted pyrroles have been designed as inhibitors for various enzymes, such as cholinesterases, which are relevant in the context of Alzheimer's disease. [10]
- **Calcium Channel Blockers:** Certain N-arylpyrrole derivatives have been designed as potential calcium channel blockers.[11]

The specific substitution pattern of a butyl group at the 1-position and a methyl group at the 2-position on the pyrrole ring will influence its lipophilicity, steric profile, and electronic properties, which in turn will determine its specific biological activity and potential as a drug candidate.

Visualizations

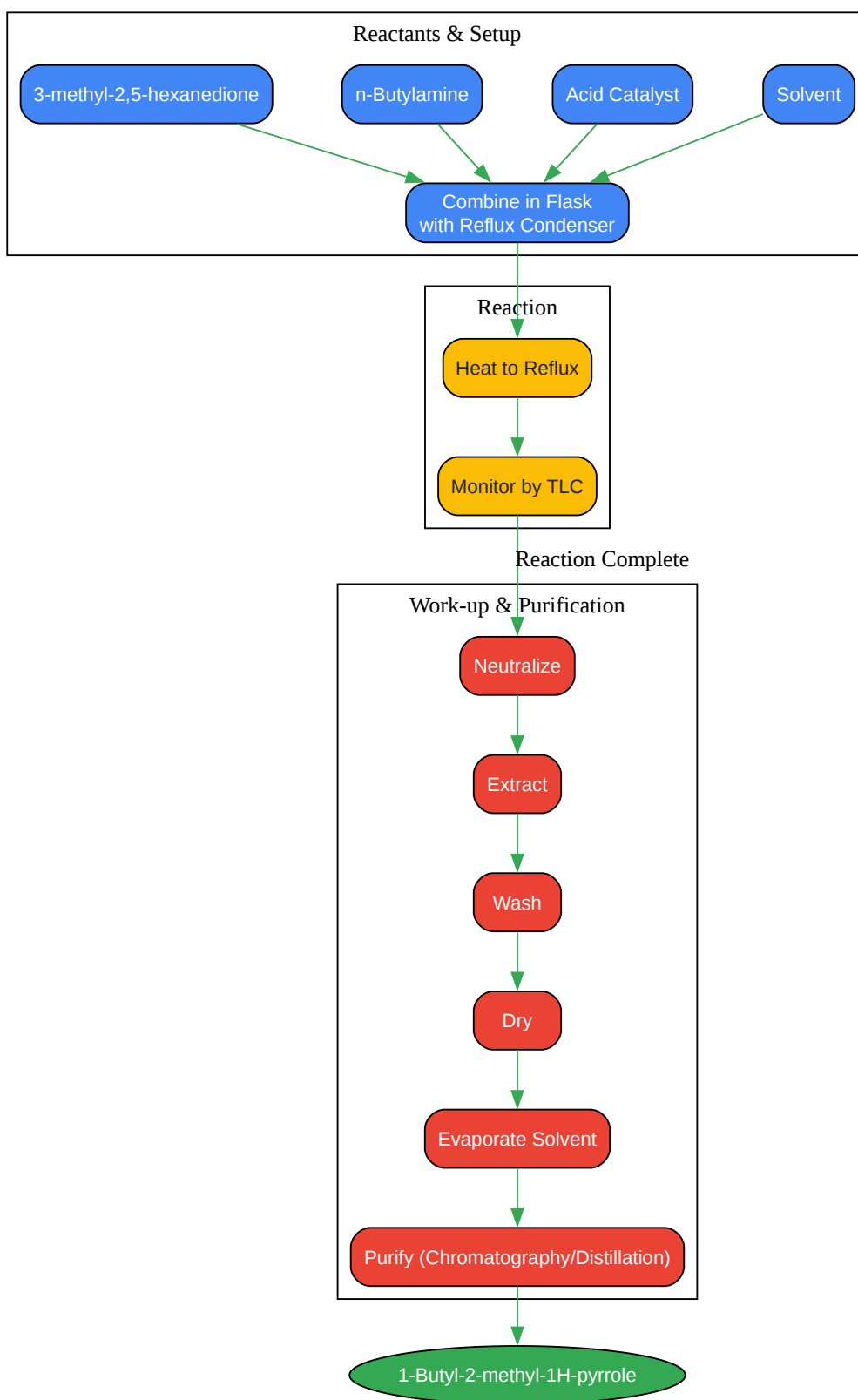
Logical Relationship of Isomers



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Caption: Structural relationship between the target compound and its isomer.

Experimental Workflow: Paal-Knorr Synthesis



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Caption: Workflow for the Paal-Knorr synthesis of **1-Butyl-2-methyl-1H-pyrrole**.

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